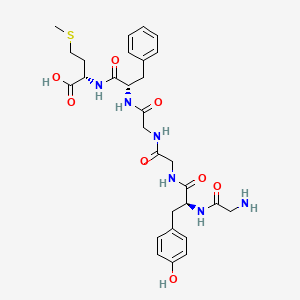
Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine
カタログ番号 B3029561
CAS番号:
70013-23-9
分子量: 630.7 g/mol
InChIキー: TUKJSFJKKBHJAB-VABKMULXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine is a compound with the molecular formula C29H38N6O8S . It is a peptide composed of the amino acids glycine, tyrosine, phenylalanine, and methionine .
Molecular Structure Analysis
The molecular structure of Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine is complex, containing a total of 76 bonds; 41 non-H bonds, 17 multiple bonds, 16 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 4 secondary amides (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine has a molecular weight of 630.712 Da . It appears as a white powder . The compound has a density of 1.324±0.06 g/cm3 .科学的研究の応用
Synthesis and Pharmacological Properties
- Synthesis and Biological Characteristics : Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine has been synthesized and studied for its pharmacological properties. The research includes the synthesis and purification of this peptide, which has shown potent receptor-mediated opiate agonist activity, similar to constituents of enkephalin isolated from porcine brain (Bower, Guest, & Morgan, 1976).
Peptide Stability and Modification
- Stability in Biological Environments : The stability of this peptide and its analogs, especially in relation to resistance towards enzymic degradation, has been a focal point of research. Studies have investigated the effects of incorporating unnatural amino acids to enhance stability and biological activity (Fauchère & Schiller, 1981).
Conformational Analysis
- Structural Analysis : The low-energy conformations of this peptide and its implications in molecular interactions have been studied. Such research provides insights into the peptide's potential binding mechanisms and interactions with biological receptors (Isogai, Némethy, & Scheraga, 1977).
Biological and Chemical Interactions
- Nuclear Magnetic Resonance Studies : Advanced techniques like nuclear magnetic resonance have been utilized to study the conformational dynamics of this peptide, enhancing understanding of its biological interactions and properties (Bleich, Cutnell, Day, Freer, Glasel, & McKelvy, 1976).
Enzyme Interaction Studies
- Peptide and Enzyme Interactions : Investigations into how this peptide interacts with various enzymes, including its cleavage and modification, have been a subject of research. This is crucial for understanding its metabolism and potential therapeutic applications (Dekker, Taylor, & Fruton, 1949).
Genetic and Metabolic Studies
- Genetic and Metabolic Implications : Studies have also explored the genetic and metabolic roles of components of this peptide, such as glycine N-methyltransferase activity and its effects on metabolism (Augoustides-Savvopoulou et al., 2003).
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N6O8S/c1-44-12-11-21(29(42)43)35-28(41)23(13-18-5-3-2-4-6-18)34-26(39)17-31-25(38)16-32-27(40)22(33-24(37)15-30)14-19-7-9-20(36)10-8-19/h2-10,21-23,36H,11-17,30H2,1H3,(H,31,38)(H,32,40)(H,33,37)(H,34,39)(H,35,41)(H,42,43)/t21-,22-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKJSFJKKBHJAB-VABKMULXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N6O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00823392 |
Source


|
| Record name | Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00823392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine | |
CAS RN |
70013-23-9 |
Source


|
| Record name | Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00823392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
676515-34-7
ACTH (2-24) (human, bovine, rat)
67654-32-4
Ethyl 2-formylthiophene-3-carboxylate
67808-70-2
1,4-Dichloro-5-methylphthalazine
678193-44-7

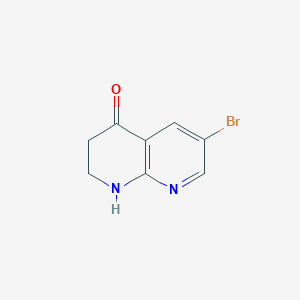
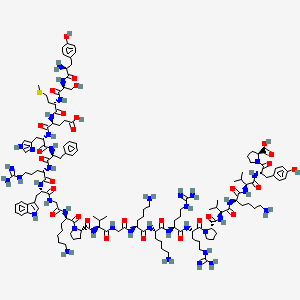
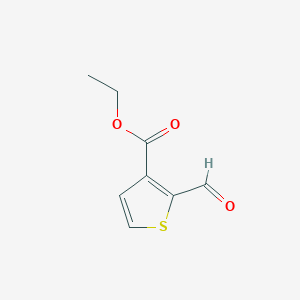
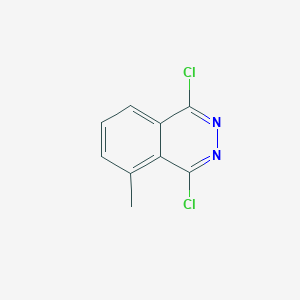
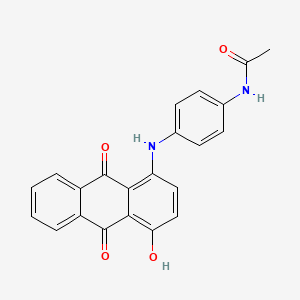
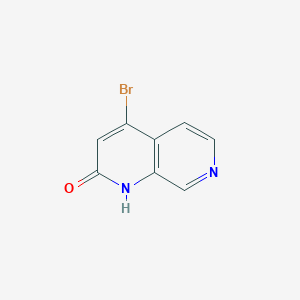
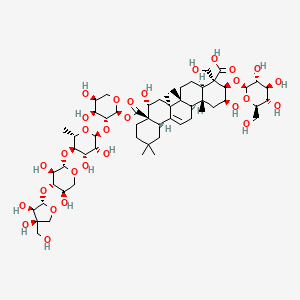
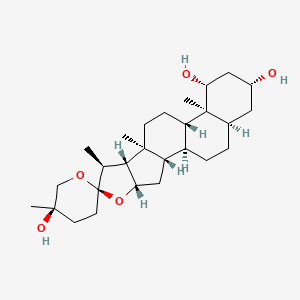
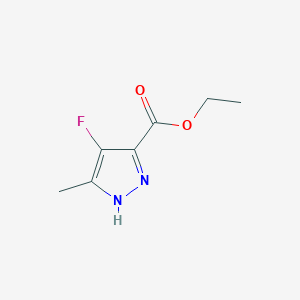
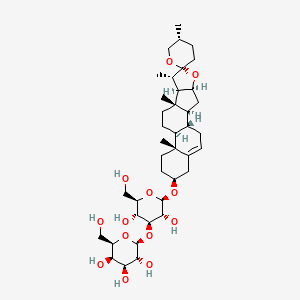
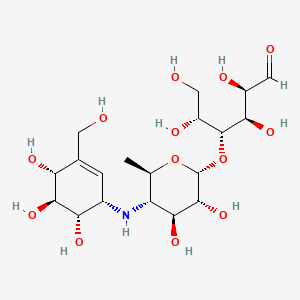
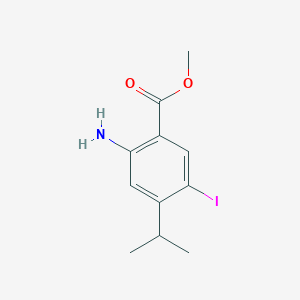
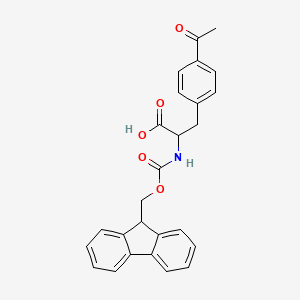
![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)